N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that features a unique combination of an isoxazole ring and a chromene moiety. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Chromene, on the other hand, is a benzopyran derivative known for its diverse biological activities.
Mechanism of Action
Target of action
Isoxazoles are a class of compounds that have been found to have a wide range of biological activities. They have been used in the development of various drugs due to their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of action
The exact mode of action can vary depending on the specific isoxazole compound and its targets. Many isoxazoles work by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical pathways
Isoxazoles can affect a variety of biochemical pathways, depending on their specific targets. For example, some isoxazole compounds have been found to inhibit certain enzymes, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
The pharmacokinetics of isoxazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence a compound’s pharmacokinetic properties .
Result of action
The result of an isoxazole compound’s action can vary depending on its specific targets and mode of action. Some isoxazole compounds have been found to have antifungal activities, for example .
Action environment
The action of isoxazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents on the isoxazole or chromene rings, allowing for the exploration of structure-activity relationships
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and interacting with specific enzymes or receptors.
Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and chromene-based molecules. Examples include:
Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole.
Chromene derivatives: Molecules such as 4H-chromen-4-one and 2H-chromen-2-one
Uniqueness
N-(isoxazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the isoxazole and chromene moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-10-5-12(13(17)15-8-6-14-18-7-8)19-11-4-2-1-3-9(10)11/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWNONYVUCQECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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